![molecular formula C30H36NO15+ B12303555 7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 7-[4,5-Dihidroxi-6-(hidroximetil)-3-(3,4,5-trihidroxi-6-metil-oxan-2-il)oxioxan-2-il]oxio-11-hidroxi-6,6,15-trimetil-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaeno-9,13-diona es una molécula orgánica compleja con una estructura única.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto involucra múltiples pasos, incluyendo la formación del núcleo tetracíclico de azonia y la posterior funcionalización con grupos hidroxilo y metoxi. Las condiciones de reacción típicamente involucran el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, equipo de síntesis automatizado y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede someterse a una variedad de reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: Los grupos carbonilo pueden reducirse para formar alcoholes.
Sustitución: Los grupos hidroxilo pueden sustituirse con otros grupos funcionales como haluros o aminas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de sustitución: Cloruro de tionilo (SOCl2), tribromuro de fósforo (PBr3).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o aldehídos, mientras que la reducción de los grupos carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como la actividad antiinflamatoria o anticancerígena.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con dianas moleculares y vías específicas. Los grupos hidroxilo y metoxi pueden formar enlaces de hidrógeno con biomoléculas, mientras que el núcleo tetracíclico de azonia puede interactuar con enzimas o receptores. Estas interacciones pueden modular la actividad de las moléculas diana y conducir a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen:
- 6,7-Dimetil-4-hidroxi-2-mercaptopteridina
- 5,7-Dimetil-4-hidroxi-2-mercaptopirrido (2,3-D)-pirimidina
- 1-(3-Hidroxi-6,7-dimetil-2-quinoxalinil)-4-metil-3-penten-2-ona
Unicidad
La unicidad de este compuesto radica en su estructura compleja y la presencia de múltiples grupos funcionales, que contribuyen a su diversa reactividad y potenciales aplicaciones. El núcleo tetracíclico de azonia y la disposición específica de los grupos hidroxilo y metoxi lo distinguen de otros compuestos similares y brindan oportunidades únicas para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C30H36NO15+ |
|---|---|
Peso molecular |
650.6 g/mol |
Nombre IUPAC |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione |
InChI |
InChI=1S/C30H35NO15/c1-10-7-12(33)17-14(41-10)8-15-18(22(17)36)23(37)19-13(43-15)5-6-31(3,4)28(19)46-30-27(25(39)21(35)16(9-32)44-30)45-29-26(40)24(38)20(34)11(2)42-29/h5-8,11,16,20-21,24-30,32,34-35,38-40H,9H2,1-4H3/p+1 |
Clave InChI |
JHVKXRVNXKCDAM-UHFFFAOYSA-O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C4=C(C=C[N+]3(C)C)OC5=C(C4=O)C(=C6C(=C5)OC(=CC6=O)C)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


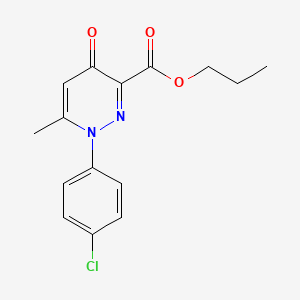
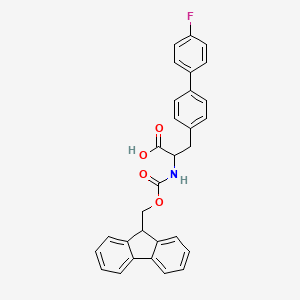
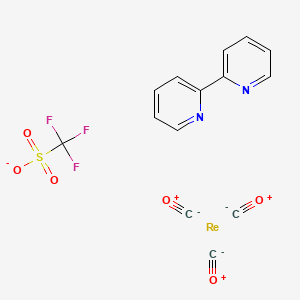
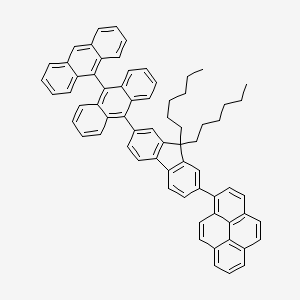
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
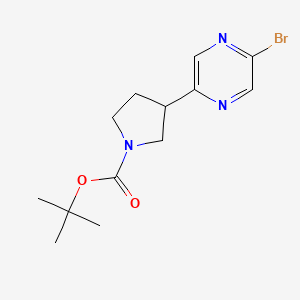


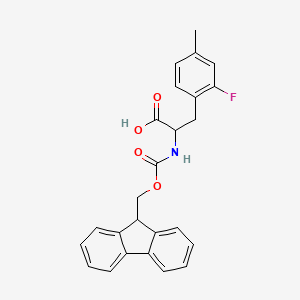
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
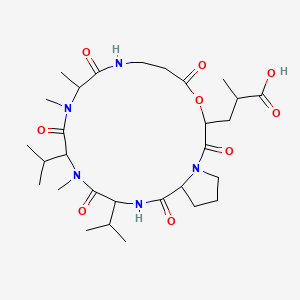
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)

